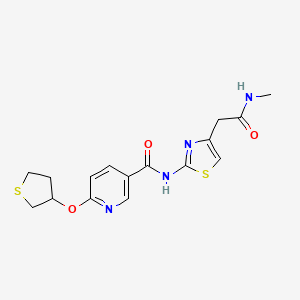
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H18N4O3S2 and its molecular weight is 378.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O3S2, with a molecular weight of approximately 378.5 g/mol. The compound features a thiazole ring, a tetrahydrothiophene moiety, and a nicotinamide structure, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3S2 |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 2034494-95-4 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Tetrahydrothiophene Moiety : This step may involve coupling reactions under base-catalyzed conditions.
- Incorporation of the Nicotinamide Group : This usually involves amide formation reactions.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential activity against various bacterial strains. In vitro studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole compounds have also been studied for their anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma tumors. Mechanistically, these compounds may induce apoptosis through intrinsic and extrinsic pathways, leading to cell cycle arrest and subsequent cell death .
The mechanism of action for this compound likely involves:
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their activity.
- Cell Signaling Pathways : It could influence signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluating various thiazole derivatives found that compounds with similar structures exhibited significant cytotoxicity against glioblastoma multiforme at nanomolar concentrations, indicating that this compound may possess similar properties .
- Antimicrobial Efficacy : Another investigation into thiazole-based compounds highlighted their effectiveness against resistant bacterial strains, suggesting that this compound could be explored further for its potential in treating infections caused by resistant pathogens .
- Pharmacological Profiles : The pharmacological profiles of related compounds indicate a range of activities including anti-inflammatory effects, which may extend to this compound .
Propiedades
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-17-13(21)6-11-8-25-16(19-11)20-15(22)10-2-3-14(18-7-10)23-12-4-5-24-9-12/h2-3,7-8,12H,4-6,9H2,1H3,(H,17,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZFQOKZNCRALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














